molecular formula C6H10F4O2 B15177026 1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane CAS No. 85567-23-3

1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane

Cat. No.: B15177026
CAS No.: 85567-23-3
M. Wt: 190.14 g/mol
InChI Key: QHWIJHPTWWGUOY-UHFFFAOYSA-N
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Description

1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane is a fluorinated ether with the molecular formula C6H10F4O2 and a molecular weight of 190.14 g/mol. This compound is characterized by its unique structure, which includes both ethoxy and tetrafluoroethoxy groups attached to an ethane backbone. It is primarily used as a catalyst in the industrial production of ethers and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane can be synthesized through several synthetic routes. One common method involves the reaction of ethylene oxide with 1,1,2,2-tetrafluoroethanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides or alkoxides, often requiring a polar aprotic solvent and elevated temperatures.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxygenated products, including alcohols and ketones.

  • Reduction: Reduction reactions typically produce alkanes or alkenes as the major products.

  • Substitution: Substitution reactions can lead to the formation of halogenated or alkylated derivatives of the compound.

Scientific Research Applications

1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane has several applications in scientific research, including:

  • Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions involving fluorinated compounds.

  • Biology: The compound can be employed in biochemical studies to investigate the effects of fluorinated ethers on biological systems.

  • Industry: It is utilized as a catalyst and intermediate in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane exerts its effects depends on the specific application. In catalytic processes, it may act as a Lewis acid or base, facilitating the formation of intermediates and products. The molecular targets and pathways involved can vary, but often include interactions with functional groups on substrates or reagents.

Comparison with Similar Compounds

1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane is unique due to its combination of ethoxy and tetrafluoroethoxy groups. Similar compounds include:

  • 1,1,2,2-Tetrafluoroethanol: This compound lacks the ethoxy group and is used in different chemical reactions.

  • 1-Ethoxy-2-(2,2,3,3-tetrafluoroethoxy)ethane: This compound has a different arrangement of fluorine atoms, leading to distinct chemical properties and applications.

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Properties

CAS No.

85567-23-3

Molecular Formula

C6H10F4O2

Molecular Weight

190.14 g/mol

IUPAC Name

1-(2-ethoxyethoxy)-1,1,2,2-tetrafluoroethane

InChI

InChI=1S/C6H10F4O2/c1-2-11-3-4-12-6(9,10)5(7)8/h5H,2-4H2,1H3

InChI Key

QHWIJHPTWWGUOY-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(C(F)F)(F)F

Origin of Product

United States

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